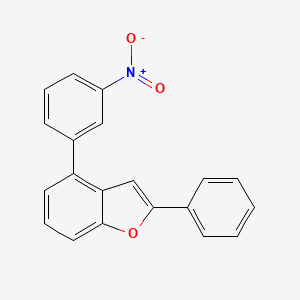
Dopaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopaxanthin is a naturally occurring compound classified as a betaxanthin, a type of betalain pigment. Betalains are nitrogen-containing pigments found in the Caryophyllales order of plants, replacing anthocyanins in these species . This compound is derived from the amino acid tyrosine and is known for its vibrant yellow color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dopaxanthin is synthesized through the condensation of betalamic acid with dopamine. The reaction is catalyzed by the enzyme tyrosinase, which facilitates the conversion of betalamic acid to this compound . The reaction conditions typically involve maintaining a pH of around 7.0 and a temperature of approximately 25°C .
Industrial Production Methods
Industrial production of this compound involves the extraction of betalamic acid from plant sources, followed by its enzymatic conversion to this compound. This process is optimized to maximize yield and purity, often involving the use of bioreactors to control reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Dopaxanthin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-quinone.
Reduction: Reduction reactions can convert this compound-quinone back to this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired product but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving this compound include this compound-quinone and various substituted derivatives .
Aplicaciones Científicas De Investigación
Dopaxanthin has several scientific research applications, including:
Mecanismo De Acción
Dopaxanthin exerts its effects through several mechanisms:
Antioxidant Activity: This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Enzyme Modulation: It modulates the activity of enzymes like tyrosinase, influencing the biosynthesis of other betalains.
Cell Signaling: This compound affects cellular signaling pathways, including the insulin signaling pathway, which can influence cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dopaxanthin include other betaxanthins like miraxanthin V and dopamine-6-decarboxy-betaxanthin .
Uniqueness
This compound is unique due to its specific structure and the presence of both catechol and imine functional groups, which contribute to its distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C18H18N2O8 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(2S,4E)-4-[2-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C18H18N2O8/c21-14-2-1-9(8-15(14)22)5-11(16(23)24)19-4-3-10-6-12(17(25)26)20-13(7-10)18(27)28/h1-4,6,8,11,13,20-22H,5,7H2,(H,23,24)(H,25,26)(H,27,28)/b10-3-,19-4?/t11-,13-/m0/s1 |
Clave InChI |
YSNPSKZBOQYUHH-JZCSJQFLSA-N |
SMILES isomérico |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CC1=CC=NC(CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



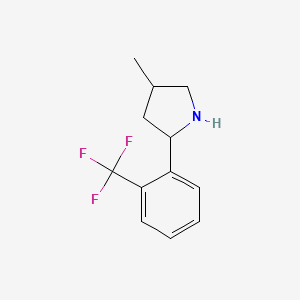
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
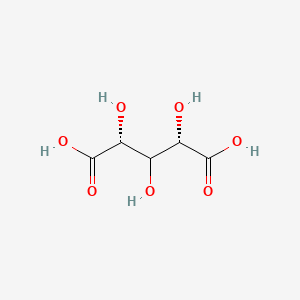
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
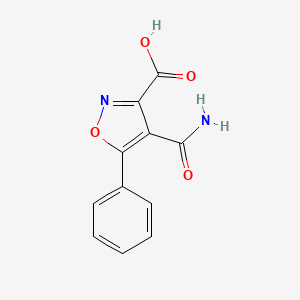
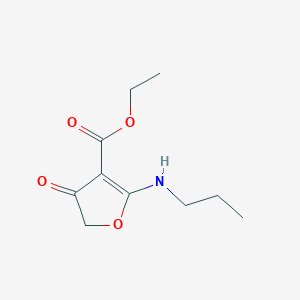

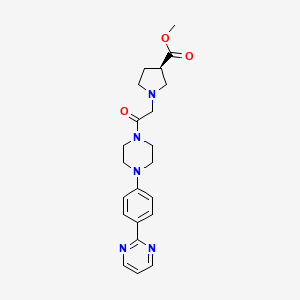
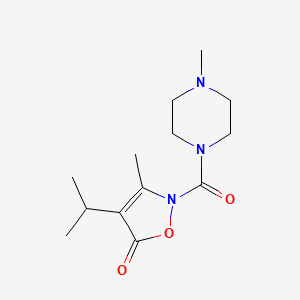
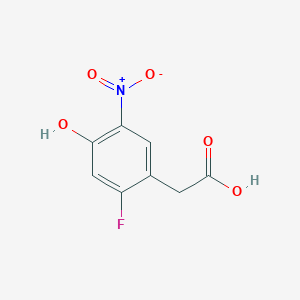
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
